molecular formula C17H17F3N2O4S B2664162 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097867-76-8

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2664162
CAS No.: 2097867-76-8
M. Wt: 402.39
InChI Key: NTOYLAFBNZXFOF-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic amide derivative characterized by:

  • A 2-hydroxypropyl backbone substituted with a thiophen-3-ylmethyl group.
  • An ethanediamide linkage connecting to a 4-(trifluoromethoxy)phenyl moiety. Thus, comparisons below rely on structurally related compounds from literature.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c1-16(25,8-11-6-7-27-9-11)10-21-14(23)15(24)22-12-2-4-13(5-3-12)26-17(18,19)20/h2-7,9,25H,8,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOYLAFBNZXFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C17H20F3N2O3S
  • Molecular Weight : 396.42 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its antibacterial properties, and a thiophene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. For instance, related sulfonamides have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against similar pathogens.

Anticancer Potential

The compound's structural components, particularly the trifluoromethoxy group, have been associated with enhanced biological activity against cancer cell lines. Studies on related compounds indicate that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer types. For example, derivatives containing the 1,2,4-oxadiazole heterocycle have demonstrated significant anticancer activity in vitro, suggesting that similar modifications in this compound could yield promising results .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The functional groups within the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological molecules. This modulation can lead to specific physiological effects, potentially impacting pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study evaluating a series of sulfonamide derivatives found that compounds structurally similar to this one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in conferring this activity.
  • Anticancer Activity Assessment :
    Research on oxadiazole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines. The mean IC50 values for these compounds were reported around 92.4 µM, indicating moderate efficacy which suggests that further optimization of the structure could enhance potency against specific cancer types .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Sulfonamide ASulfonamide groupAntimicrobial15
Oxadiazole B1,2,4-OxadiazoleAnticancer92.4
Target CompoundThiophene & TrifluoromethoxyPotentially Antimicrobial & AnticancerTBD

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name (Evidence) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthetic Method
3-Chloro-N-phenyl-phthalimide 257.67 Chloro, phthalimide N/A High-purity monomer synthesis
T134 405.41 Trifluoromethyl, pyrimidine 161.4 Chlorination + amine coupling
Pyrazine-carboxamide isomer 1 428.3 (M+H) Hydroxy-acetyl, difluorophenyl N/A HATU-mediated coupling
Furopyridine-carboxamide N/A Trifluoroethylamino, fluorophenyl N/A Trifluoroethylation in THF

Discussion of Research Findings

  • Synthetic Strategies : The target compound’s ethanediamide linkage likely requires coupling agents like HATU (as in ) , while its hydroxypropyl group may necessitate protective group strategies.
  • Biological Relevance : Fluorinated groups (e.g., trifluoromethoxy in the target, trifluoromethyl in T134 ) are common in CNS drugs due to blood-brain barrier penetration.
  • Challenges : The absence of solubility or stability data for the target compound limits direct comparisons.

Notes

  • Key limitations include missing data on the target’s chirality, pharmacokinetics, and biological targets.
  • Further studies should prioritize synthesizing the compound and benchmarking it against the analogs discussed.

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